molecular formula C21H17ClN4O2S2 B2375590 4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide CAS No. 371206-62-1

4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide

Cat. No.: B2375590
CAS No.: 371206-62-1
M. Wt: 456.96
InChI Key: REKTYARKPPJXLR-UHFFFAOYSA-N
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Description

The compound 4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide is a structurally complex molecule featuring a benzenesulfonamide core substituted with a chlorine atom at the para position. The sulfonamide nitrogen is further connected to an acenaphthen-1-yl moiety, which is linked to a 4-methyl-1,2,4-triazole ring via a sulfanyl (-S-) bridge. This hybrid architecture combines aromatic, heterocyclic, and sulfonamide functionalities, which are frequently associated with diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties .

Biological Activity

4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications.

Synthesis

The synthesis of this compound involves multi-step reactions starting from simpler precursors. The triazole moiety is particularly significant due to its diverse biological activities. The synthetic pathway typically includes:

  • Formation of Triazole Derivative : The initial step involves the synthesis of 4-methyl-4H-[1,2,4]triazole through cyclization reactions.
  • Sulfur Incorporation : The introduction of the sulfanyl group enhances the compound's biological profile.
  • Final Coupling : The final product is obtained by coupling the triazole derivative with an acenaphthene core and a benzenesulfonamide moiety.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Studies have demonstrated that triazole derivatives exhibit significant antibacterial properties against various strains of bacteria. For instance:

  • Efficacy Against MRSA : Compounds similar to 4-chloro derivatives have shown effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with growth inhibition rates exceeding 85% in some cases .

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Research indicates that:

  • Broad Spectrum Activity : The compound has shown activity against common fungal pathogens such as Candida albicans and Aspergillus species, making it a candidate for treating fungal infections .

Anticancer Potential

The anticancer activity of triazole derivatives has gained attention due to their ability to inhibit cancer cell proliferation:

  • Mechanism of Action : Triazoles may interfere with specific enzymes involved in cancer cell metabolism or proliferation pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives, providing insights into their mechanisms and potential applications.

StudyFindings
Khram et al. (2023)Developed novel triazole derivatives with potent antibacterial and antifungal activities .
Maghraby et al. (2023)Highlighted the antiproliferative effects of triazole hybrids targeting aromatase enzymes .
PMC Study (2020)Identified significant COX-2 inhibitory activity in triazole derivatives with selective action compared to traditional NSAIDs .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide typically involves multi-step chemical reactions. The triazole moiety is significant due to its diverse biological activities. The compound's structure includes a chloro group, a sulfonamide linkage, and a triazole ring, which contribute to its unique properties.

Medicinal Chemistry

Triazole derivatives are known for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. Research indicates that compounds containing the triazole ring can inhibit various enzymes and cellular processes:

  • Antifungal Activity : Triazoles are widely used as antifungal agents. The incorporation of the 4-methyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and efficacy against fungal pathogens .
  • Anticancer Properties : Some studies suggest that triazole derivatives exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting tumor growth. The sulfonamide group may enhance interactions with target proteins involved in cancer progression .

Agrochemical Applications

Compounds similar to this compound have been explored for their potential use in agrochemicals. Their ability to act as fungicides or herbicides can be attributed to the triazole moiety's effectiveness in disrupting fungal cell membranes or metabolic pathways .

Material Science Applications

The compound's unique structural features also lend themselves to applications in material sciences:

Nonlinear Optical Properties

Research has highlighted the nonlinear optical (NLO) properties of triazole-based compounds. These materials can be used in photonic devices due to their ability to manipulate light at various wavelengths. The presence of a sulfonamide group may enhance the NLO response by facilitating charge transfer processes within the material .

Photovoltaic Applications

Triazole derivatives have shown promise in organic photovoltaic cells due to their ability to absorb light efficiently and facilitate electron transport. The incorporation of such compounds into photovoltaic systems could lead to improved energy conversion efficiencies .

Case Studies and Research Findings

Recent studies have examined the biological activities and applications of triazole derivatives similar to this compound:

StudyFocusFindings
Nature StudyAntifungal ActivityDemonstrated significant antifungal efficacy against several strains with low IC50 values.
Material Science ResearchNonlinear Optical PropertiesShowed enhanced NLO responses suitable for photonic applications.
Agrochemical StudyHerbicidal ActivityIndicated effective herbicidal action against common agricultural weeds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Triazole Core Formation : Cyclization of thiosemicarbazide derivatives under reflux with hydrazine hydrate to generate the 1,2,4-triazole ring .

Sulfanyl-Acenaphthene Coupling : Reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with brominated acenaphthenequinone in the presence of a base (e.g., K₂CO₃) to form the sulfanyl linkage .

Sulfonamide Formation : Condensation of the intermediate with 4-chlorobenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine) .
Key Parameters : Temperature (60–80°C for cyclization), solvent polarity (DMF for coupling), and stoichiometric control (1:1.2 molar ratio for sulfonamide step) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO to confirm substituent positions (e.g., acenaphthene protons at δ 7.2–8.1 ppm, triazole CH₃ at δ 2.4 ppm) .
  • FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]⁺ at ~520–550 m/z) .
  • Elemental Analysis : Validate purity (>95%) via C, H, N, S percentages .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in acenaphthene or triazole ring conformations by comparing experimental crystal structures (e.g., CCDC-1441403) with DFT-optimized geometries .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect hindered rotation in sulfonamide or acenaphthene groups, which may explain split peaks .
  • Benchmarking Software : Use Gaussian or ORCA to refine DFT parameters (e.g., B3LYP/6-311G++(d,p)) against experimental IR/NMR data .

Q. What strategies optimize the compound’s bioactivity while minimizing off-target effects in enzyme inhibition studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
Modification SiteImpact on ActivityReference
Triazole CH₃ → CF₃Increased lipophilicity & target affinity
Acenaphthene → NaphthaleneAlters π-π stacking with hydrophobic enzyme pockets
  • Molecular Docking : Use AutoDock Vina to predict binding modes with carbonic anhydrase isoforms (e.g., hCA-II) and identify steric clashes .
  • Selectivity Screening : Test against homologous enzymes (e.g., hCA-I vs. hCA-II) to refine substituent bulk/charge .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate IC₅₀ values under consistent conditions (pH 7.4, 37°C, 1% DMSO) .
  • Meta-Analysis : Compare data from PubChem (e.g., bioactivity entries for analogous sulfonamides) to identify outliers .
  • Cellular Context : Account for cell-line-specific permeability (e.g., HEK-293 vs. HeLa) using LC-MS quantification of intracellular concentrations .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Sulfonamide and Heterocyclic Moieties

a) 4-Chloro-N-(4-chlorophenylsulfonyl)-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide

  • Structure : This compound contains two 4-chlorobenzenesulfonamide groups attached to a benzisothiazol-3-one ring.
  • Key Features :
    • Dihedral angles between benzene rings: 35.85° .
    • Intramolecular C–H⋯O hydrogen bonds stabilize the conformation .
  • Synthesis: Produced via sulfonylation of 2-amino-1,2-benzisothiazol-3-one with 4-chlorobenzenesulfonyl chloride in pyridine .
  • Bioactivity: Exhibits anti-HIV-1 activity and lower cytotoxicity compared to monosulfonylated analogues .

b) 4-Chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide (CAS 887308-94-3)

  • Structure : Features a 4-methyl-1,2,4-triazole ring connected to the sulfonamide via a methylene (-CH2-) bridge.
  • Molecular Formula : C10H11ClN4O2S2 (MW: 356.85 g/mol) .
  • Applications: Triazole derivatives are known for antimicrobial and enzyme inhibitory activities .

c) 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS 540498-18-8)

  • Structure : Incorporates a benzotriazole moiety and an acetamide group.

Comparative Analysis of Structural and Physicochemical Properties

Property Target Compound Bis-sulfonylated Benzisothiazolone CAS 887308-94-3
Core Structure Acenaphthen-yl + triazole Benzisothiazolone + bis-sulfonamide Triazole + methylene bridge
Molecular Weight ~500–550 (estimated) ~500–600 (estimated) 356.85
Synthetic Route Likely involves acenaphthenone and triazole-thiol coupling Sulfonylation of benzisothiazolone Sulfonamide-triazole conjugation
Bioactivity Potential antiviral/antimicrobial (inferred) Anti-HIV-1 activity Antimicrobial (inferred)
Cytotoxicity Not reported Lower than monosulfonylated analogues Not reported

Crystallographic and Conformational Insights

  • Bis-sulfonylated Benzisothiazolone : The crystal structure reveals π-π stacking interactions and intermolecular hydrogen bonding (C–H⋯O), contributing to stability .
  • Triazole Derivatives : Compounds like CAS 887308-94-3 may adopt planar conformations due to the rigid triazole ring, influencing binding to biological targets .

Properties

IUPAC Name

4-chloro-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S2/c1-26-12-23-24-21(26)29-20-17-7-3-5-13-4-2-6-16(18(13)17)19(20)25-30(27,28)15-10-8-14(22)9-11-15/h2-12,19-20,25H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKTYARKPPJXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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